![molecular formula C12H19N3O2 B7451681 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has gained popularity in recent years due to its potent stimulant effects. MDPV has been classified as a Schedule I substance in the United States since 2011 due to its high potential for abuse and lack of accepted medical use.
Mécanisme D'action
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. It also acts as a weak inhibitor of serotonin reuptake. This results in increased stimulation and euphoria, as well as potential for addiction and adverse effects.
Biochemical and Physiological Effects:
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiratory rate. It can also cause anxiety, paranoia, hallucinations, and psychosis in some users.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one has advantages and limitations for use in lab experiments. Its potent stimulant effects make it useful for investigating the neurochemical and behavioral effects of stimulants, as well as the mechanisms of action of psychoactive substances. However, its potential for abuse and adverse effects limit its use in certain experiments.
Orientations Futures
For research on 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one include investigating its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to understand the long-term effects of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one use and potential treatments for addiction and adverse effects. Finally, research on the use of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one as a potential therapeutic agent for certain disorders may also be explored.
Méthodes De Synthèse
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one can be synthesized through various methods, including the Leuckart reaction and the Friedel-Crafts reaction. The Leuckart reaction involves the reaction of piperonal with methylamine to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reacted with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide to produce 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one. The Friedel-Crafts reaction involves the reaction of piperonal with butyryl chloride to produce 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one.
Applications De Recherche Scientifique
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one has been extensively studied in the scientific community due to its potent stimulant effects and potential for abuse. It has been used in research to investigate the neurochemical and behavioral effects of stimulants, as well as the mechanisms of action of psychoactive substances.
Propriétés
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-4-11(16)15-7-5-10(6-8-15)12-13-9(2)14-17-12/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNLKEGYWGSIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

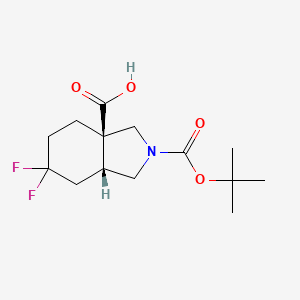
![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)
![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
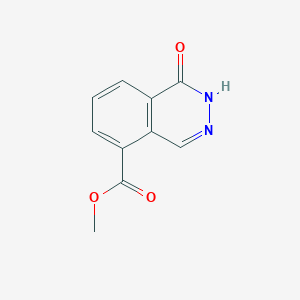
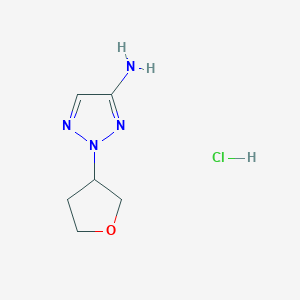
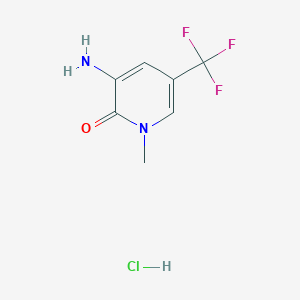
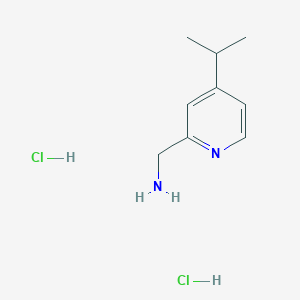
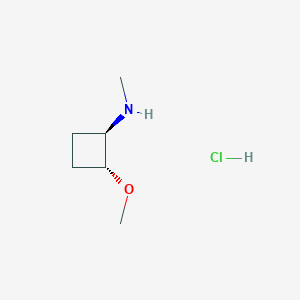
![3-Aminofuro[3,4-B]pyridin-7(5H)-one](/img/structure/B7451648.png)
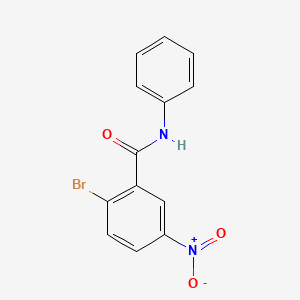
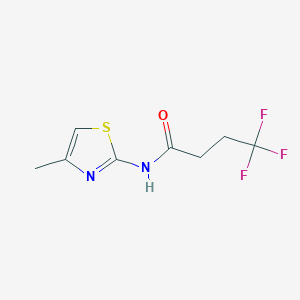
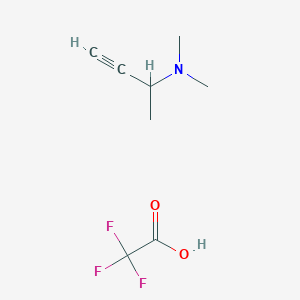
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)